Product packaging for beta-D-Altrofuranose(Cat. No.:CAS No. 40461-79-8)

beta-D-Altrofuranose

Cat. No.: B12644896
CAS No.: 40461-79-8
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-FPRJBGLDSA-N
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Description

beta-D-Altrofuranose is a monosaccharide with the molecular formula C6H12O6 . This compound is of significant interest in synthetic and medicinal chemistry as a key precursor in the stereodivergent synthesis of carba-sugar analogs, which are carbohydrate mimetics where the ring oxygen is replaced by a methylene group . These carbafuranose sugars, such as carba-beta-D-altrofuranose, are valuable tools for probing biological systems and are explored for their potential as antiviral agents and enzyme inhibitors . The synthesis of these analogs is a active area of research in the development of novel therapeutic agents and biochemical probes . As a building block in carbohydrate chemistry, this compound can be utilized in automated synthesis technologies for the production of oligosaccharides and high-density saccharide arrays, which are critical for high-throughput screening in glycobiology research . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12644896 beta-D-Altrofuranose CAS No. 40461-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40461-79-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1

InChI Key

AVVWPBAENSWJCB-FPRJBGLDSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for β D Altrofuranose and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolkit for accessing not only the natural furanose but also a wide array of structurally modified analogs. These approaches rely on careful strategic planning, including the selection of starting materials, stereocontrolled reactions, and sophisticated protecting group manipulations.

The construction of the altrofuranose scaffold often begins with more common monosaccharides, which are chemically transformed into the desired altrose configuration.

Semisynthesis from D-glucose or D-galactose: A common strategy involves the epimerization of a hydroxyl group on a readily available sugar precursor. For instance, starting from a derivative of D-glucose, a reaction sequence involving oxidation of a specific hydroxyl group followed by stereoselective reduction can invert the stereocenter to achieve the altro- configuration. The formation of the five-membered furanose ring can be directed through specific protecting group strategies that favor its cyclization over the more common pyranose form. naturalspublishing.comwikipedia.org For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can serve as a starting point, where chemical manipulation at the C-3 position is required to achieve the altrose epimer. researchgate.net

De Novo Synthesis: Total synthesis from achiral starting materials is a more complex but powerful approach that allows for the introduction of diverse functionalities. These multi-step sequences build the carbohydrate backbone piece by piece, establishing the required stereocenters through asymmetric reactions. nih.gov While challenging, this method offers the highest degree of flexibility for creating complex and unnatural altrofuranose analogs. nih.gov

Table 1: Comparison of Synthesis Strategies from Precursors

Strategy Starting Material Example Key Transformation(s) Advantages Disadvantages
Semisynthesis D-glucose, D-galactose Epimerization (oxidation-reduction), Ring contraction Fewer steps, Utilizes readily available chiral pool Limited by the stereochemistry of the starting material

Carbocyclic analogs, where the endocyclic oxygen is replaced by a methylene (B1212753) group, are of significant interest due to their increased metabolic stability. tmc.edu Their synthesis requires sophisticated methods for stereocontrolled C-C bond formation.

Ring-Closing Metathesis (RCM): A powerful strategy involves the RCM of a diene precursor derived from a chiral starting material, such as D-glyceraldehyde. nih.gov The stereochemistry of the substituents on the newly formed cyclopentane (B165970) ring is dictated by the stereocenters present in the acyclic precursor.

Asymmetric Suzuki-Miyaura Coupling: This method can be used to form a key C-C bond in the construction of the carbocyclic core, followed by further elaboration to install the necessary hydroxyl groups with the desired altrose-like stereochemistry. tmc.edu

Intramolecular Cyclization: The synthesis can also proceed via intramolecular cyclization of a suitably functionalized linear precursor, where the stereochemical outcome is controlled by the reaction conditions and the nature of the substrate. nih.gov

These methods allow for the creation of enantiopure carbocyclic nucleoside analogs and other derivatives where the spatial arrangement of hydroxyl groups mimics that of β-D-altrofuranose. nih.govresearchgate.net

The incorporation of β-D-altrofuranose into more complex molecules, such as oligosaccharides or natural products, necessitates lengthy and carefully planned synthetic sequences.

Retrosynthetic Analysis: The design of these pathways is guided by retrosynthesis, which involves breaking down the complex target molecule into simpler, achievable precursors. nih.govyoutube.com This approach helps to identify key disconnections and strategic bond formations.

Computer-Aided Synthesis Planning (CASP): Modern approaches leverage computational tools to explore potential synthetic routes, helping chemists to identify novel and efficient pathways. nih.govresearchgate.net These programs use databases of known reactions to propose retrosynthetic steps. researchgate.net

The successful execution of these multistep syntheses relies heavily on high-yielding reactions and robust intermediates that can withstand numerous transformations. nih.gov

Thiofuranosides, where the anomeric hydroxyl group is replaced by a thiol, are important intermediates in glycosylation chemistry. The anomeric thioalkyl or thioaryl group acts as a stable protecting group that can be "activated" under specific conditions to form a glycosidic linkage.

From Anomeric Acetates: A common method involves the reaction of a per-O-acetylated altrofuranose with a thiol (e.g., ethanethiol (B150549) or thiophenol) in the presence of a Lewis acid catalyst like boron trifluoride etherate.

Via Thioimidoyl-type Donors: More advanced methods utilize thioimidate donors. For example, a suitably protected altrofuranose can be converted into a thioimidoyl donor, which can then be activated using promoters like copper(II) triflate for coupling with an acceptor molecule. researchgate.net

From Anhydro Sugars: An alternative route involves the ring-opening of an anhydro precursor with a sulfur nucleophile. For instance, treatment of a 5,6-anhydro derivative of a protected glucofuranose with thiourea (B124793), followed by further transformations, can yield a 5-thio-glucofuranose, illustrating a pathway that could be adapted for thio-altrofuranose synthesis. nih.gov

These strategies provide access to stable thioglycoside donors of altrofuranose, which are essential for the stereoselective synthesis of complex oligosaccharides.

Given the multiple hydroxyl groups on the altrofuranose ring, a carefully orchestrated protecting group strategy is paramount to the success of any synthetic endeavor. bham.ac.ukjocpr.com The choice of protecting groups must allow for their selective removal at different stages of the synthesis, a concept known as orthogonal protection.

Common Protecting Groups: Acyl (e.g., acetyl, benzoyl), acetal (B89532) (e.g., isopropylidene), and silyl (B83357) (e.g., TBDMS, TIPS) ethers are commonly employed to mask the hydroxyl groups. jocpr.comresearchgate.net Benzyl (B1604629) ethers are also widely used as they are stable to a wide range of conditions but can be removed by hydrogenolysis. bham.ac.uk

Regioselective Protection: Achieving selective protection at one hydroxyl group over others is a key challenge. This can be accomplished by exploiting the different reactivity of the primary versus secondary hydroxyls or by using enzymatic methods. For instance, the 1,2- and 5,6-hydroxyls can often be selectively protected as an isopropylidene acetal.

Orthogonal Strategies: In a complex synthesis, multiple orthogonal protecting groups are used. For example, a silyl ether can be removed with fluoride (B91410) ions, an acetyl group by mild base, and a benzyl group by catalytic hydrogenation, all without affecting one another. This allows for the sequential unmasking of specific hydroxyl groups for further reaction, such as glycosylation. bham.ac.uk

Table 2: Orthogonal Protecting Groups for Hydroxyl Functions

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Stability
Acetyl Ac Acetic anhydride (B1165640), Pyridine (B92270) NaOMe, MeOH (mild base) Stable to acid, hydrogenation
Benzyl Bn Benzyl bromide, NaH H₂, Pd/C (hydrogenolysis) Stable to acid, base, silyl deprotection
tert-Butyldimethylsilyl TBDMS TBDMSCl, Imidazole TBAF (fluoride source) Stable to base, hydrogenation; Labile to acid

| Isopropylidene | | Acetone (B3395972), Acid catalyst | Aqueous acid | Stable to base, hydrogenation; Labile to acid |

An effective protecting group strategy is critical for directing the reactivity of the altrofuranose molecule and is often the deciding factor in the success or failure of a total synthesis. bham.ac.uk

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. wikipedia.org These biocatalytic transformations can achieve specific modifications on the sugar scaffold that are often difficult to perform using chemical reagents.

Glycosidases for Glycosylation: While traditionally used for hydrolysis, glycosidases can be employed in synthesis under kinetically controlled conditions. researchgate.net A glycosidase with activity towards furanosides, such as an α-L-arabinofuranosidase or a β-D-galactofuranosidase, could potentially be used to catalyze the transfer of an altrofuranosyl moiety from an activated donor to an acceptor molecule, a process known as transglycosylation. nih.gov

Chemoenzymatic Approaches: A powerful strategy combines the flexibility of chemical synthesis with the selectivity of biocatalysis. hyphadiscovery.com For example, a chemically synthesized altrofuranose derivative could be modified by a specific enzyme, such as a lipase (B570770) for regioselective acylation or deacylation.

Enzyme Pathways: The discovery and reconstitution of entire enzymatic pathways can enable the in vitro synthesis of complex molecules from simple precursors. wustl.edu While a specific pathway for β-D-altrofuranose is not yet established, the principles demonstrated in the synthesis of other complex natural products suggest this is a promising future direction. wustl.edu The use of enzymes can afford high yields and excellent regioselectivity and stereoselectivity, as demonstrated in the synthesis of β-D-galactofuranosides using an α-L-arabinofuranosidase, which produced a disaccharide in 74.8% yield. nih.gov

Enzyme-Catalyzed Formation of Altrofuranose-Containing Nucleotide Sugars

The enzymatic synthesis of nucleotide sugars containing altrofuranose is a key step in understanding and potentially manipulating the biosynthesis of complex carbohydrates. A notable example is the biosynthesis of cytidine (B196190) diphosphate (B83284) (CDP)-β-L-6-deoxy-altrofuranose, a component of the capsular polysaccharide in the pathogenic bacterium Campylobacter jejuni HS:41. nih.govnih.gov This pathway involves a series of enzymatic transformations that convert a common precursor, D-glucose-1-phosphate, into the final L-altrofuranose nucleotide sugar.

The biosynthetic pathway in C. jejuni HS:41 begins with the formation of CDP-D-glucose from CTP and D-glucose-1-phosphate, a reaction catalyzed by the enzyme HS41.21. nih.govnih.gov Subsequently, a series of enzymes act sequentially to modify the sugar moiety. An NAD+-dependent 4,6-dehydratase (HS41.20) converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. nih.govnih.gov The stereochemistry of the sugar is then altered by a 3,5-epimerase (HS41.19), which inverts the stereocenters at C3 and C5. nih.govnih.gov An NADPH-dependent C4-reductase (HS41.18) then reduces the keto group at C4 to produce CDP-6-deoxy-L-altropyranose. nih.govnih.gov The final and crucial step is the conversion of the pyranose ring to a furanose ring, catalyzed by a pyranose-furanose mutase (HS41.17) in an FADH2-dependent manner, yielding CDP-β-L-6-deoxy-altrofuranose. nih.govnih.gov

Table 1: Enzymes in the Biosynthetic Pathway of CDP-β-L-6-deoxy-altrofuranose in Campylobacter jejuni HS:41

Enzyme DesignationFunctionSubstrateProduct
HS41.21CytidylyltransferaseCTP, D-glucose-1-phosphateCDP-D-glucose
HS41.20NAD+-dependent 4,6-dehydrataseCDP-D-glucoseCDP-4-keto-6-deoxy-D-glucose
HS41.193,5-EpimeraseCDP-4-keto-6-deoxy-D-glucoseCDP-4-keto-6-deoxy-L-altrose
HS41.18NADPH-dependent C4-reductaseCDP-4-keto-6-deoxy-L-altroseCDP-6-deoxy-L-altropyranose
HS41.17FADH2-dependent pyranose-furanose mutaseCDP-6-deoxy-L-altropyranoseCDP-β-L-6-deoxy-altrofuranose

Biosynthetic Pathways of Hexofuranose Sugars in Microbial Systems

Microbial systems offer a rich source of enzymes for the synthesis of rare sugars, including hexofuranoses. The biosynthesis of D-altrose, the parent sugar of β-D-altrofuranose, can be achieved through the enzymatic conversion of more common sugars. A key strategy in this regard is the "Izumoring" concept, which utilizes a series of isomerases and epimerases to convert readily available monosaccharides into rare sugars. nih.govresearchgate.net

One potential pathway for the microbial production of D-altrose starts with D-fructose. D-fructose can be converted to D-psicose by a D-psicose 3-epimerase. google.com Subsequently, D-psicose can be isomerized to D-allose by enzymes such as L-rhamnose isomerase or ribose-5-phosphate (B1218738) isomerase. google.com D-allose is the C3 epimer of D-altrose, and a C3 epimerase could potentially convert D-allose to D-altrose. While L-rhamnose isomerase from some sources can produce D-altrose as a byproduct during the conversion of D-psicose to D-allose, specific enzymes that efficiently catalyze the final epimerization to D-altrose are less common. researchgate.netnih.gov

Metabolic engineering of microorganisms like Escherichia coli has been successfully employed to produce D-allose from D-glucose. nih.gov This involves the co-expression of multiple enzymes, including D-glucose isomerase, D-allulose 3-epimerase, and ribose-5-phosphate isomerase, to create an artificial in vivo pathway. nih.gov Such engineered strains could potentially be further modified to include a suitable epimerase for the conversion of D-allose to D-altrose, thus establishing a complete microbial pathway for D-altrose production.

Furthermore, some microorganisms are known to produce polysaccharides containing altrose. For instance, certain strains of the bacterium Butyrivibrio fibrisolvens produce an extracellular polysaccharide that contains L-altrose. google.com This discovery opened the door for the microbial production of L-altrose through fermentation and subsequent hydrolysis of the polysaccharide. google.com While this produces the L-enantiomer, it highlights the potential of exploring diverse microbial sources for the discovery of novel pathways for the synthesis of both D- and L-altrose.

Table 2: Key Enzymes in the Potential Microbial Biosynthesis of D-Altrose

EnzymeFunctionSubstrateProduct
D-Psicose 3-epimeraseEpimerization at C3D-FructoseD-Psicose
L-Rhamnose isomeraseIsomerizationD-PsicoseD-Allose (and D-Altrose)
Ribose-5-phosphate isomeraseIsomerizationD-PsicoseD-Allose
C3 Epimerase (hypothetical)Epimerization at C3D-AlloseD-Altrose

Chemoenzymatic Approaches to Altrofuranose and its Carbocyclic Analogs

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules like altrofuranose and its analogs. nih.gov This approach is particularly valuable for the synthesis of nucleosides and carbocyclic derivatives, where precise control of stereochemistry is crucial.

The synthesis of β-D-altrofuranosides can be envisioned through a chemoenzymatic route. A key step would be the enzymatic glycosylation of a suitable acceptor molecule with an activated D-altrose donor. While specific glycosyltransferases for D-altrose are not widely characterized, enzymes with broader substrate specificity, such as some glycoside hydrolases operating in reverse (transglycosylation), could potentially be employed. For instance, an α-L-arabinofuranosidase has been used for the synthesis of β-D-galactofuranosides, demonstrating the potential of using enzymes with related substrate specificities for the synthesis of other furanosides.

The synthesis of carbocyclic analogs of β-D-altrofuranose, where the ring oxygen is replaced by a methylene group, presents an even greater synthetic challenge. A chemoenzymatic strategy for these molecules would likely involve the enzymatic resolution of a racemic carbocyclic intermediate to provide an enantiomerically pure building block. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters, and this approach could be applied to a suitably functionalized carbocyclic precursor of the altrofuranose analog. Subsequent chemical modifications would then be used to introduce the remaining functional groups and complete the synthesis.

While a direct chemoenzymatic synthesis of β-D-altrofuranose or its carbocyclic analogs has not been extensively reported, the principles of this approach, demonstrated in the synthesis of other complex carbohydrates and nucleosides, provide a clear roadmap for future research in this area. nih.gov The combination of enzymatic stereocontrol and chemical functionalization holds significant promise for accessing these challenging and potentially biologically active molecules.

Conformational Landscape of Furanose Rings, with a Focus on β D Altrofuranose

Fundamental Principles of Furanose Ring Conformation

Pseudorotation Theory and Pseudorotational Itinerary of Five-Membered Rings

The conformational landscape of a five-membered ring is best described by the theory of pseudorotation. Due to the near-tetrahedral angles of sp³ hybridized carbon atoms, a planar furanose ring is energetically unfavorable because of eclipsing strain between substituents. researchgate.net To alleviate this strain, the ring puckers, with one or two atoms deviating from a plane formed by the remaining atoms.

This puckering is not static. The ring undergoes a continuous series of conformational changes where the pucker appears to rotate around the ring, a motion known as pseudorotation. researchgate.net The specific conformation at any point along this path can be precisely described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τₘ). dalalinstitute.comlibretexts.org

The pseudorotational itinerary maps out all possible conformations, which are broadly classified into two main types:

Envelope (E) conformations: Four of the ring atoms are coplanar, with the fifth atom puckered out of this plane. There are ten such ideal conformations (e.g., ⁰E, E₀, ¹E, E₁, etc.).

Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of a plane defined by the other three ring atoms. There are ten ideal twist conformations (e.g., ⁰T₁, ¹T₀, ¹T₂, etc.). researchgate.net

The phase angle, P, ranges from 0° to 360° and defines the specific E or T conformation along the circular itinerary. By convention, the pseudorotational cycle is often divided into two main regions: North (N-type, P ≈ 0° ± 36°, centered around C3'-endo) and South (S-type, P ≈ 180° ± 36°, centered around C2'-endo), which are particularly important in describing the sugar pucker in nucleosides. researchgate.net

Conformation TypePuckered AtomsPhase Angle (P)
Twist (³T₂)C3-endo, C2-exo
Envelope (³E)C3-endo18°
Twist (³T₄)C3-endo, C4-exo36°
Envelope (E₄)C4-exo54°
Twist (⁰T₄)C4-exo, O4-endo72°
Envelope (E₀)O4-endo90°
Twist (¹T₀)O4-endo, C1-exo108°
Envelope (¹E)C1-exo126°
Twist (¹T₂)C1-exo, C2-endo144°
Envelope (E₂)C2-endo162°
Twist (²T₁)C2-endo, C1-exo180°
Table based on the pseudorotational itinerary for furanose rings. researchgate.netfccc.edu

Intrinsic Flexibility and Interconversion Dynamics of Furanose Conformers

A defining characteristic of furanose rings is their high internal flexibility. The energy barriers separating the various envelope and twist conformers are typically low, often less than 0.5 kcal/mol, allowing for rapid interconversion at room temperature. nih.govnih.gov This dynamic equilibrium means that in solution, a furanose does not exist as a single static structure but rather as a population of rapidly interconverting conformers. nih.gov

This behavior is in stark contrast to pyranose rings, where the energy barrier for a chair-flip is considerably higher, effectively locking the ring into one predominant conformation. nih.gov The conformational state of a furanose in solution is often described by a two-state model, representing an equilibrium between the North (N) and South (S) puckering domains. nih.govnih.gov However, this is a simplification, and in some cases, a three-state model or even a continuous distribution of conformers is required to accurately describe the system. nih.govresearchgate.net The dynamic equilibrium can be studied experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing three-bond proton-proton coupling constants (³JHH). magritek.comuga.edu

Influence of Hydroxyl Group Configuration and Exocyclic Substituents on Ring Pucker

The specific conformational preferences of a furanose ring are heavily influenced by the stereochemistry of its substituents. Both steric and stereoelectronic interactions play crucial roles in determining which regions of the pseudorotational itinerary are most populated. nih.govuga.edu

Key factors include:

Configuration of Hydroxyl Groups: The relative orientation of vicinal hydroxyl groups is a major determinant of ring pucker. Repulsive steric and electrostatic interactions between syn-oriented (cis) hydroxyl groups can destabilize certain conformations. nih.govnih.gov For example, furanoses with an arabinose or xylose configuration (with anti-vicinal hydroxyls) have different conformational preferences than those with a ribose or lyxose configuration (with syn-vicinal hydroxyls). nih.gov

Exocyclic Substituents: The bulky hydroxymethyl group at C4 and the substituent at the anomeric carbon (C1) significantly influence conformational equilibrium. cdnsciencepub.com These groups can introduce unfavorable 1,3-pseudodiaxial interactions in certain puckers, shifting the equilibrium towards conformations that minimize these clashes. fccc.edu

Anomeric and Exo-anomeric Effects: These stereoelectronic effects are critical. The endo-anomeric effect, which involves the interaction between the lone pairs of the ring oxygen (O4) and the antibonding orbital of the C1-substituent bond, tends to stabilize specific ring conformations. nih.govfccc.edu Similarly, the exo-anomeric effect influences the rotational preference of the aglycone at the anomeric center, which in turn can affect the pucker of the furanose ring itself. nih.gov

Conformational Analysis of β-D-Altrofuranose

D-Altrose is a C-3 epimer of D-mannose and is considered an unnatural monosaccharide, though L-altrose has been found in some bacteria. tib.eu In aqueous solution, D-altrose exists as a complex equilibrium of different tautomers (isomeric forms), including both pyranose and furanose ring structures.

Elucidation of Preferred Ring Conformations in Solution and Solid State

Solution State: In aqueous solution, the furanose forms of D-altrose are significant components of the tautomeric equilibrium. NMR studies have shown that at 31 °C, D-altrose is composed of four main isomers, with the β-D-altrofuranose form accounting for a notable fraction of the mixture.

Tautomer of D-AltrosePercentage in D₂O at 31°C
α-Altrofuranose13%
β-Altrofuranose 11%
α-Altropyranose27%
β-Altropyranose49%

This substantial population of the furanose form, particularly when compared to sugars like glucose where the furanose content is negligible, is noteworthy. libretexts.org It is rationalized by the fact that the altro configuration leads to significant instability in either chair conformation of the pyranose ring, making the less-strained furanose forms comparatively more stable. The specific puckering equilibrium of β-D-altrofuranose in solution (i.e., the N/S population ratio) is dictated by the complex interplay of the factors described in section 3.1.3.

Solid State: There is limited publicly available data on the crystal structure of pure, unsubstituted β-D-altrofuranose. However, crystallographic studies have been performed on derivatives. For instance, the crystal structure of 1,6-anhydro-β-L-altrofuranose has been determined, revealing that the furanoid ring adopts a conformation close to an envelope (E) or twist (T) form. researchgate.net While these derivatives provide valuable insight, the constraints imposed by additional rings or bulky substituents mean their solid-state conformations may not perfectly represent that of the free sugar.

Analysis of Side Chain Conformation and its Stereochemical Implications

The conformation of the exocyclic hydroxymethyl group (the C5-C6 bond) in hexofuranosides is a critical structural feature. This side chain can adopt three primary staggered conformations, described by the torsion angle O5-C5-C6-O6: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The preferred rotamer population has significant implications for enzymatic recognition and chemical reactivity, including glycosylation selectivity.

Detailed NMR studies on a 6-deoxy-D-altrofuranose derivative provide specific insights into the side chain preference for the altro configuration. nih.gov

Analysis of the ³J(H4,H5) coupling constant, which was found to be approximately 5.0-5.1 Hz, points to a predominance of the gt conformer . nih.gov

This is further supported by Nuclear Overhauser Effect (NOE) data, which showed an interaction between H5 and H4, consistent with the spatial proximity of these protons in a gt arrangement. nih.gov

Investigation of Anomeric Effects and Gauche Interactions in Altrofuranose Systems

The conformation of β-D-Altrofuranose is governed by a delicate balance of several stereoelectronic and steric factors, primarily the anomeric effect and gauche interactions.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to adopt an axial or pseudo-axial orientation, which is counterintuitive to steric considerations. scripps.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. mgcub.ac.in In furanose rings, the anomeric effect plays a crucial role in determining the equilibrium between different puckered conformations. researchgate.netnih.gov For β-anomers like β-D-Altrofuranose, the anomeric hydroxyl group is trans to the C4-C5 side chain. The stabilization provided by the anomeric effect will favor conformations where the anomeric substituent occupies a pseudo-axial position.

Gauche interactions refer to the steric and electronic interactions between adjacent substituents on the furanose ring. cdnsciencepub.com The relative orientation of these substituents can be either syn (eclipsed or nearly so) or anti (staggered). Gauche interactions can be either stabilizing or destabilizing. For instance, the gauche effect describes the tendency for vicinal electron-withdrawing groups, such as hydroxyl groups, to prefer a gauche orientation over an anti orientation, despite potential steric repulsion. rsc.org This preference is also explained by hyperconjugative interactions. In the context of β-D-Altrofuranose, the cis relationship between the hydroxyl groups at C2 and C3, and at C3 and C4, leads to significant gauche interactions that will strongly influence the puckering of the furanose ring.

Detailed research findings on the precise conformational landscape of the parent β-D-Altrofuranose are limited. However, studies on derivatives provide valuable data. For example, a study on 6-deoxy-D-altrofuranose derivatives provided insights into the side-chain conformation, which is coupled to the ring pucker. nih.gov

NMR Data for a 6-deoxy-D-altrofuranose derivative
Compound3J4,5 (Hz)Key NOE InteractionInferred Predominant Side-Chain Conformer
6-deoxy-2,3,5-tri-O-benzyl-D-altrofuranosyl donor (1,2-trans)5.1H5 with H4gt (gauche-trans)
Another 6-deoxy-D-altrofuranose derivative (32)5.0Not specifiedgt (gauche-trans)

Furthermore, crystal structure analysis of a related compound, 1,6-anhydro-β-L-altrofuranose (the L-enantiomer), revealed that the furanose ring adopts a conformation that is a hybrid of an envelope and a twist form. researchgate.net Specifically, it was described as being 58% ideal envelope (OE) and 42% ideal twisted (OT1) conformer. researchgate.net While this is an anhydro-L-form, it provides a valuable experimental observation of the inherent puckering tendencies of the altrofuranose ring system.

Conformational Preferences in Altrofuranose Derivatives
DerivativeMethodObserved/Predicted Conformation(s)Reference
1,6-anhydro-β-L-altrofuranoseX-ray Crystallography58% OE (envelope), 42% OT1 (twist) researchgate.net
Amine-linked α-altroside pseudodisaccharides (neutral state)NMR SpectroscopyEquilibrium between 4C1 (chair-like) and OS2 (skew-boat) diva-portal.org
Amine-linked α-altroside pseudodisaccharides (protonated state)NMR SpectroscopyPredominantly OS2 (skew-boat) with a minor population of 1C4 (chair-like) diva-portal.org

Studies on amine-linked pseudodisaccharides containing α-altroside moieties have shown that the ring conformation is sensitive to the protonation state of the amino group, existing in an equilibrium between chair-like (4C1) and skew-boat (OS2) conformations in the neutral state. diva-portal.org Upon protonation, the equilibrium shifts significantly towards the skew conformer. diva-portal.org Although these are α-anomers, this highlights the flexibility of the altroside ring and its responsiveness to changes in substituent electronics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For β-D-Altrofuranose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to fully characterize its structure and conformational behavior.

In a typical ¹H NMR spectrum of a furanose, the anomeric proton (H-1) resonates in a distinct region, often between 5.0 and 5.5 ppm. The chemical shifts of the other ring protons (H-2, H-3, H-4, and H-5) and the exocyclic methylene (B1212753) protons (H-6a and H-6b) are usually found in a more crowded region, typically between 3.5 and 4.5 ppm. The specific chemical shifts are highly dependent on the stereochemistry and the nature of any protecting groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. The anomeric carbon (C-1) is typically the most deshielded of the ring carbons, appearing around 100-110 ppm. The other ring carbons (C-2, C-3, C-4, and C-5) and the exocyclic carbon (C-6) resonate in the 60-85 ppm range.

To illustrate the expected chemical shift ranges, a hypothetical data table for β-D-Altrofuranose is presented below, based on general knowledge of furanose NMR spectroscopy and data from related compounds. It is important to note that these are approximate values and can vary with solvent and temperature.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-1~5.1-
H-2~4.2-
H-3~4.0-
H-4~4.1-
H-5~4.3-
H-6a~3.7-
H-6b~3.8-
C-1-~103
C-2-~78
C-3-~75
C-4-~80
C-5-~72
C-6-~63

Note: This table is for illustrative purposes and does not represent experimentally verified data for the parent compound. The actual assignment requires a full suite of 2D NMR experiments.

The conformation of the furanose ring, which is not a planar structure, can be described by a pseudorotational itinerary of envelope (E) and twist (T) forms. Vicinal proton-proton coupling constants (³JH,H) are invaluable for determining the dominant conformation in solution. The magnitude of ³JH,H is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

For furanose rings, the ³JH1,H2, ³JH2,H3, and ³JH3,H4 coupling constants are particularly informative. For example, a small ³JH1,H2 value (typically < 2 Hz) is characteristic of a trans relationship between H-1 and H-2, which is expected for a β-anomer. Conversely, a larger ³JH1,H2 (typically > 4 Hz) would suggest a cis relationship, indicative of an α-anomer.

In a study of 6-deoxy-D-altrofuranose derivatives, the ³J4,5 coupling constant was used to deduce the conformation of the exocyclic side chain. A measured ³J4,5 value of approximately 5.0-5.1 Hz was indicative of a predominant gauche-trans (gt) conformation of the C4-C5 bond. nih.gov This demonstrates how coupling constants can provide detailed conformational information about specific bonds within the molecule.

Long-range carbon-proton coupling constants (ⁿJC,H, where n > 1) can also provide valuable conformational information, though their measurement can be more challenging.

Coupling Constant Typical Value (Hz) for β-Furanosides Conformational Dependence
³JH1,H2< 2Dihedral angle between H-1 and H-2
³JH2,H34 - 7Dihedral angle between H-2 and H-3
³JH3,H44 - 7Dihedral angle between H-3 and H-4
³JH4,H55 - 8Dihedral angle between H-4 and H-5, influences side chain conformation

Note: The values in this table are generalized and the actual values for β-D-Altrofuranose would depend on its specific ring pucker.

The Nuclear Overhauser Effect (NOE) and its rotating-frame equivalent, ROESY, are powerful NMR techniques that detect through-space interactions between protons that are close to each other (typically within 5 Å). nmrdb.org These experiments are crucial for determining the relative stereochemistry of substituents on the furanose ring.

For β-D-Altrofuranose, key NOE/ROESY correlations would be expected between protons on the same face of the furanose ring. For example, in a conformation where H-1, H-2, and H-4 are on the same face, NOE cross-peaks would be observed between these protons. The presence or absence of an NOE between the anomeric proton (H-1) and protons of the exocyclic group (e.g., H-5 or H-6) can help to define the conformation around the C4-C5 bond.

In the study of a 6-deoxy-D-altrofuranose derivative, the observation of an NOE between H-5 and H-4, and the absence of an NOE between H-1 and the terminal methyl group, provided strong evidence for the predominant gt conformation of the side chain. nih.gov ROESY is particularly useful for molecules of intermediate size where the NOE may be close to zero. researchgate.net

A suite of 2D NMR experiments is indispensable for the unambiguous assignment of all ¹H and ¹³C resonances and for confirming the covalent structure of β-D-Altrofuranose.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. researchgate.net It is used to trace the connectivity of the proton spin systems within the molecule. For β-D-Altrofuranose, the COSY spectrum would show cross-peaks between adjacent protons in the ring (H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5) and between the ring protons and the exocyclic chain (H-5 to H-6a/H-6b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net Each cross-peak in an HSQC spectrum corresponds to a C-H bond, making it a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JC,H and ³JC,H). researchgate.net HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For example, in β-D-Altrofuranose, an HMBC correlation from the anomeric proton (H-1) to the C-4 carbon would help to confirm the furanose ring structure.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming the atom connectivity and allowing for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra. nih.govslu.se

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org It is a powerful technique for determining the absolute configuration and for studying the solution-state conformations of chiral molecules, including carbohydrates. nih.govharvard.edu

The furanose ring of β-D-Altrofuranose exists in a dynamic equilibrium of different puckered conformations. VCD spectroscopy is particularly sensitive to these subtle conformational changes and can provide information about the equilibrium distribution of these puckers. acs.org

The experimental VCD spectrum is a weighted average of the VCD spectra of all significantly populated conformers in solution. By comparing the experimental VCD spectrum with theoretically calculated spectra for different possible conformers and configurations, the absolute configuration can be determined with a high degree of confidence. nih.govdrugdesign.org

The theoretical calculation of VCD spectra is typically performed using density functional theory (DFT). nih.gov A conformational search is first carried out to identify the low-energy conformers of the molecule. Then, the VCD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated for comparison with the experimental data. A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration.

While a specific VCD study on β-D-Altrofuranose is not available, studies on other furanoses have demonstrated the utility of this technique. acs.org For example, VCD has been successfully used to elucidate the equilibrated state of furanose ring puckers in various monosaccharides and nucleosides, a task that is often challenging with other techniques. acs.org

The combination of experimental VCD data with high-level theoretical calculations therefore represents a formidable tool for the complete stereochemical and conformational elucidation of complex and flexible molecules like β-D-Altrofuranose.

X-ray Crystallography and Diffraction Studies

In the study of furanose rings, which are known for their conformational flexibility, X-ray diffraction is particularly crucial. nd.edu Unlike their more rigid pyranose counterparts, five-membered furanose rings can adopt a variety of non-planar conformations, typically described as either envelope (E) or twist (T) forms. nih.gov These conformations are characterized by the displacement of one or two atoms from a mean plane defined by the other ring atoms. The precise conformation adopted in the solid state is influenced by a combination of intramolecular steric and electronic effects, as well as intermolecular forces such as hydrogen bonding and crystal packing. researchgate.net

Selective Chemical Modifications of Hydroxyl Groups

The selective modification of the hydroxyl groups of β-D-altrofuranose is fundamental to its use in further synthesis. This requires a sophisticated application of protecting group chemistry to differentiate between the various hydroxyls, which exhibit subtle differences in reactivity based on their steric and electronic environments.

Synthesis of Acetylated, Benzylated, and Isopropylidene-Protected Derivatives

Protecting groups are essential tools in carbohydrate chemistry to temporarily mask reactive hydroxyl groups, allowing for selective reactions at other positions. researchgate.net Acetyl, benzyl (B1604629), and isopropylidene groups are among the most common protecting groups employed due to their reliability and the distinct conditions required for their installation and removal.

Acetylated Derivatives: Acetylation is a common method for protecting hydroxyl groups. D-glucose, for example, can be per-acetylated using acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate. google.com A similar global protection strategy can be applied to D-altrose. To obtain acetylated β-D-altrofuranose specifically, the reaction conditions would need to favor the formation of the five-membered furanose ring. This is often achieved by starting with a precursor that is already locked in the furanose conformation. For instance, treatment of a suitable furanose precursor with acetic anhydride in pyridine (B92270) would yield the peracetylated furanose derivative.

Benzylated Derivatives: Benzyl ethers are widely used for the semi-permanent protection of hydroxyl groups, being stable to a wide range of acidic and basic conditions but readily removable by catalytic hydrogenation. nih.gov The synthesis of benzylated furanosides is a well-established procedure. For example, benzyl β-D-galactofuranoside can be efficiently synthesized from 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose. nih.gov A plausible route to a benzylated β-D-altrofuranose would involve treating a suitable altrofuranose starting material with benzyl bromide and a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Isopropylidene-Protected Derivatives: Isopropylidene acetals, or ketals, are particularly useful for the protection of cis-1,2-diols. Their formation is acid-catalyzed, typically by reacting the sugar with acetone (B3395972) or 2,2-dimethoxypropane. In the case of D-altrose, which has a cis-diol at the C2 and C3 positions, treatment with acetone under acidic conditions could potentially yield 2,3-O-isopropylidene-D-altrose. If the reaction conditions promote the furanose form, 1,2:5,6-di-O-isopropylidene-α-D-altrofuranose could be a potential product, analogous to the well-known diacetone glucose derived from D-glucose. google.com The selective removal of one isopropylidene group over another is also a key synthetic manipulation. For example, terminal isopropylidene acetals can be selectively cleaved using reagents like perchloric acid supported on silica (B1680970) gel (HClO₄·SiO₂) to reveal the primary hydroxyl group for further functionalization. researchgate.net

Regioselective Functionalization and Protecting Group Manipulations

Achieving regioselectivity in the functionalization of a polyhydroxylated molecule like β-D-altrofuranose is a significant synthetic challenge. The reactivity of the hydroxyl groups generally follows the order: primary (C6) > anomeric (C1) > secondary (C2, C3, C5). However, this can be influenced by steric hindrance and the formation of intramolecular hydrogen bonds. researchgate.netnih.gov

Strategies for regioselective functionalization often rely on the careful orchestration of protecting groups. researchgate.net A common approach involves first protecting all hydroxyl groups and then selectively deprotecting one to allow for its modification. For instance, a 1,2:5,6-di-O-isopropylidene protected furanose can undergo selective hydrolysis at the 5,6-position under mild acidic conditions, freeing the C5 and C6 hydroxyls for further reactions. nih.gov

Another powerful technique is the use of organotin reagents, such as dibutyltin (B87310) oxide, which can form a stannylene acetal (B89532) across a diol. This activates the associated hydroxyl groups, allowing for regioselective acylation, alkylation, or benzylation at a specific position. This method has been widely applied for the selective functionalization of various carbohydrates.

Introduction of Heteroatom-Containing Moieties

Replacing the ring oxygen or a hydroxyl group with a heteroatom like nitrogen or sulfur generates sugar analogs with modified chemical and biological properties. These derivatives are often more stable towards enzymatic hydrolysis and can act as inhibitors of carbohydrate-processing enzymes.

Synthesis of Azido- and Thio-Altrofuranose Derivatives

Azido (B1232118) Derivatives: The azide (B81097) group serves as a versatile precursor to an amine functionality and can also participate in click chemistry reactions. The synthesis of azido sugars is typically achieved via nucleophilic substitution of a good leaving group, such as a tosylate or triflate, with an azide salt (e.g., sodium azide). researchgate.net This reaction generally proceeds with an inversion of stereochemistry (Sɴ2 mechanism). To synthesize an azido-altrofuranose derivative, one would first need to regioselectively activate a specific hydroxyl group. For example, tosylation of the primary hydroxyl at C6, followed by displacement with sodium azide in a polar aprotic solvent like DMF, would yield a 6-azido-6-deoxy derivative. Introducing an azide at a secondary position would require similar activation, with the stereochemical outcome being a key consideration.

Thio-Altrofuranose Derivatives: Thio-sugars, where a hydroxyl group is replaced by a thiol, are important synthetic targets. A synthetic route to 5-thio-L-altrose has been reported, starting from 1,2,3-tri-O-acetyl-5,6-anhydro-D-galactofuranose. nih.govresearchgate.net Treatment with thiourea (B124793) resulted in the formation of a 5,6-epithio-L-altrofuranose derivative, which after acetolysis and deacetylation, yielded the final 5-thio-L-altrose. nih.gov This strategy, involving epoxide or episulfide ring-opening, represents a viable, albeit stereochemically complex, pathway to thio-altrose derivatives. The synthesis of thio-sugars can also be accomplished by displacing a leaving group with a sulfur nucleophile, such as potassium thioacetate, followed by deprotection of the thioester.

Incorporation of Altrofuranose into Thiodisaccharide Scaffolds

Thiodisaccharides are analogs of natural disaccharides where the interglycosidic oxygen atom is replaced by a sulfur atom. This modification imparts resistance to enzymatic hydrolysis, making them valuable as enzyme inhibitors or therapeutic agents. nih.gov The synthesis of thiodisaccharides often involves the reaction of a sugar derivative with a free thiol (a thio-sugar) with an activated glycosyl donor.

For example, the synthesis of thiodisaccharides with terminal β-D-galactofuranose units has been achieved through the tin(IV) chloride-promoted thioglycosylation of per-O-benzoyl-D-galactofuranose with 6-thioglucose or 6-thiogalactose derivatives. nih.gov A similar approach could be envisioned for incorporating an altrofuranose unit. This would require the synthesis of a suitable 1-thio-β-D-altrofuranose derivative, which could then act as a nucleophile to attack an activated glycosyl donor, or alternatively, an activated altrofuranosyl donor could react with a thio-sugar acceptor.

Construction of Carbocyclic Analogs

Carbocyclic analogs of sugars, also known as pseudosugars, are compounds in which the endocyclic oxygen atom is replaced by a methylene group. This substitution results in compounds that are completely stable to hydrolysis by glycosidases, making them excellent candidates for enzyme inhibitors.

The synthesis of carbocyclic sugar analogs is a complex undertaking that often involves multi-step sequences starting from non-carbohydrate precursors or through significant modification of an existing sugar. General strategies often involve ring-closing metathesis or intramolecular aldol (B89426) reactions to form the carbocyclic core. While specific syntheses of carbocyclic analogs of β-D-altrofuranose are not prominently reported, the general approaches developed for other sugars could be adapted. For instance, a strategy might involve the synthesis of a linear precursor with appropriate stereochemistry derived from D-altrose, which is then cyclized to form the five-membered carbocyclic ring.

Conclusion

β-D-Altrofuranose represents a fascinating yet underexplored area of carbohydrate chemistry. Its status as a rare sugar, combined with the inherent conformational flexibility of the furanose ring, makes it a challenging but rewarding target for synthesis and study. While much of the foundational knowledge of D-Altrose has focused on its pyranose form, a deeper understanding of the chemistry and reactivity of β-D-Altrofuranose is crucial for advancing the field of glycoscience. Further research into its synthesis, structural properties, and reactivity will undoubtedly unveil new opportunities for its application in chemical biology and medicinal chemistry.

Derivatization Strategies and Functionalization of β D Altrofuranose

Synthesis and Structural Characterization of Carba-β-D-altrofuranose

Based on a comprehensive review of available scientific literature, the synthesis and specific structural characterization of carba-β-D-altrofuranose have not been documented. Research into carbasugars, which are carbohydrate analogues where the endocyclic oxygen atom is replaced by a methylene (B1212753) group, is extensive. However, studies have primarily focused on other isomers and ring sizes.

For instance, the synthesis of carba-β-D-altropyranose , the six-membered ring (pyranose) counterpart, has been successfully achieved. This synthesis begins with iodobenzene (B50100) cis-dihydrodiol, which undergoes a series of reactions including protection of hydroxyl groups, epoxidation, and reduction to yield the desired carbapyranose structure. The process involves several intermediate compounds and culminates in deprotection steps to afford the final product.

Similarly, the synthesis of other carba-furanose sugars, such as 4a-carba-β-D-galactofuranose , has been described. This particular synthesis starts from diacetone glucose and utilizes a key ring-closing metathesis reaction to form the five-membered carbocyclic ring.

While these examples demonstrate the feasibility of synthesizing carbasugars with various stereochemistries and ring structures, the specific protocols and characterization data for carba-β-D-altrofuranose remain unreported in the reviewed literature. Therefore, a detailed discussion of its synthesis and structural properties cannot be provided at this time.

Biological Significance and Mechanistic Investigations Involving β D Altrofuranose Moieties

Occurrence in Natural Products and Complex Glycoconjugates

While D-altrose is one of the rarer monosaccharides found in nature, its derivatives have been isolated from microbial sources, often as components of larger, biologically active molecules. The furanose form, β-D-altrofuranose, contributes to the structural diversity of these compounds.

A significant finding in the natural occurrence of β-D-altrofuranose is its identification as part of a simple disaccharide with notable biological activity. Researchers isolated a compound from Streptomyces sp. strain JJ45 and, through detailed nuclear magnetic resonance (NMR) spectroscopy, identified its structure as α-L-sorbofuranose-(3→2)-β-D-altrofuranose. researchgate.netconicet.gov.ar This disaccharide was found to exhibit specific and potent bactericidal activity against plant pathogenic bacteria of the genus Xanthomonas. researchgate.netconicet.gov.ar The linkage between the two monosaccharides was determined to be between the C3 of the L-sorbofuranose unit and the C2 of the β-D-altrofuranose unit. conicet.gov.ar The discovery of this naturally occurring disaccharide is noteworthy, as D-altrose is seldom found in nature compared to its enantiomer, L-altrose, which is a known component of some bacterial cell walls. conicet.gov.ar

The lipopolysaccharide (LPS) of Gram-negative bacteria features a highly variable outer portion known as the O-antigen, or O-specific polysaccharide, which contributes to the serological diversity of the bacterium. mdpi.comnih.gov While β-D-altrofuranose itself is not commonly reported as a direct component, its derivatives, particularly the L-enantiomer, play a role in the structure of these complex polysaccharides.

Specifically, a 6-deoxy-L-altrofuranose residue has been identified within the O-antigen of Yersinia pseudotuberculosis serotype O:5b. mdpi.comasm.org Analysis of the O-antigen gene clusters in Y. pseudotuberculosis revealed that serotypes O:5b, O:11, and O:14 contain genes homologous to NDP-sugar biosynthetic enzymes, which are believed to be involved in the synthesis of this 6-deoxy-L-altrofuranose residue. asm.org This highlights the role of altrofuranose derivatives in generating the structural diversity of the bacterial cell surface, which is crucial for interactions with the host environment and immune system.

Current scientific literature provides limited information on β-D-altrofuranose acting as a direct precursor in the biosynthesis of other hexofuranose sugars. Research has primarily focused on the biosynthetic pathways that lead to the formation of altrofuranose-containing structures, rather than their subsequent conversion. For example, while the genes for 6-deoxy-L-altrofuranose biosynthesis in Yersinia pseudotuberculosis have been located, the precise enzymatic steps to form the final NDP-6-deoxy-altrofuranose precursor require further elucidation. asm.org The biosynthesis of other rare hexofuranoses, such as 6-deoxy-D-galactofuranose and 2-acetamido-2-deoxy-D-galactofuranose, is also an area of active investigation, but a direct biosynthetic link originating from β-D-altrofuranose has not been established. nih.gov

Mechanistic Studies of Bioactivity Associated with Altrofuranose-Containing Molecules

The unique structural properties of altrofuranose-containing molecules have prompted investigations into their mechanisms of biological activity, particularly in the context of antibacterial action and enzyme inhibition.

The disaccharide α-L-sorbofuranose-(3→2)-β-D-altrofuranose, isolated from Streptomyces sp. JJ45, has been a key subject of such investigations. This compound demonstrated targeted growth inhibition activity specifically against phytopathogenic Xanthomonas species. researchgate.netconicet.gov.ar While the precise mechanism of action is a topic for future research, it is hypothesized that the disaccharide's narrow spectrum of activity may be due to the disruption of a metabolic pathway unique to Xanthomonas that involves either sorbose or altrose. conicet.gov.ar The presence of the rare D-altrose moiety is considered a crucial factor in its specific bioactivity. conicet.gov.ar This targeted action is a valuable characteristic in the search for new antibiotics that can combat specific pathogens without broad off-target effects.

Interactive Table 1: Antibacterial Activity of α-L-sorbofuranose-(3→2)-β-D-altrofuranose

CompoundSource OrganismTarget PathogenObserved EffectPutative MechanismReference
α-L-sorbofuranose-(3→2)-β-D-altrofuranoseStreptomyces sp. strain JJ45Xanthomonas campestrisGrowth inhibition / Bactericidal activityDisruption of a unique metabolic pathway involving sorbose or altrose researchgate.net, conicet.gov.ar

Enzymatic studies involving altrofuranose have focused on both the enzymes responsible for its biosynthesis and the potential for altrofuranose analogs to act as inhibitors for other carbohydrate-modifying enzymes.

The enzymes responsible for producing the 6-deoxy-L-altrofuranose residue in the O-antigen of Yersinia pseudotuberculosis O:5b are encoded within a specific gene cluster. asm.org These enzymes are believed to catalyze the steps needed to convert a common sugar precursor into NDP-6-deoxy-altrofuranose, which is then incorporated into the growing polysaccharide chain. asm.org

In a separate line of research, synthetic analogs of altrofuranose have been used as tools to probe the active sites of other enzymes. In one study, a thiodisaccharide mimetic, methyl β-D-galactofuranosyl-(1→5)-6-deoxy-5-thio-α-L-altrofuranoside, was synthesized and evaluated as an inhibitor of β-D-galactofuranosidase from Penicillium fellutanum. rsc.orgrsc.org The study found that this L-altrofuranose-containing analog acted as a competitive inhibitor of the enzyme. rsc.orgrsc.org However, its inhibitory potency was significantly lower than a similar compound containing a D-galactofuranose moiety, suggesting that the enzyme's active site has a strong stereochemical preference that disfavors the L-altro configuration. rsc.org

Interactive Table 2: Enzymatic Inhibition by an L-Altrofuranose Analog

InhibitorTarget EnzymeEnzyme SourceInhibition TypeInhibition Constant (Ki)Reference
Methyl β-D-galactofuranosyl-(1→5)-6-deoxy-5-thio-α-L-altrofuranosideβ-D-GalactofuranosidasePenicillium fellutanumCompetitive2.23 mM rsc.org, rsc.org

Mentioned Compounds

Iminosugar Analogs and Glycosidase Inhibition Studies

Iminosugars represent a significant class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification imparts a basic character, allowing the nitrogen to become protonated at physiological pH. In this state, the iminosugar closely mimics the charge and geometry of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. Consequently, iminosugars are often potent and specific inhibitors of glycosidases, the enzymes responsible for this cleavage.

The synthesis and biological evaluation of iminosugar analogs possessing the D-altro configuration, particularly those mimicking the five-membered furanose ring, have provided critical insights into enzyme-substrate interactions. These analogs are structurally related to β-D-altrofuranose and are typically polyhydroxylated pyrrolidines. The specific spatial arrangement of the hydroxyl groups in the D-altro stereochemistry is a key determinant of their inhibitory activity and selectivity against a panel of glycosidase enzymes.

Research has focused on synthesizing compounds such as 1,4-dideoxy-1,4-imino-D-altritol (often abbreviated as DAB-1), which is a direct iminosugar analog of a D-altrofuranose derivative. Investigations into the inhibitory profile of this compound have revealed a distinct pattern of activity. For instance, D-altro-configured iminosugars have demonstrated notable and selective inhibition against certain β-glucosidases, while showing significantly weaker or no activity against α-glucosidases. This selectivity underscores the exquisite ability of the enzyme's active site to discriminate between subtle differences in the stereochemistry of inhibitors. The orientation of the hydroxyl groups on the pyrrolidine (B122466) ring must complement the specific array of amino acid residues in the active site to achieve tight binding and effective inhibition.

Further structure-activity relationship (SAR) studies have explored the impact of modifications to the core D-altro-iminosugar scaffold. A common strategy involves N-alkylation, where an alkyl chain is attached to the ring nitrogen. The introduction of an N-butyl group to 1,4-dideoxy-1,4-imino-D-altritol, for example, has been shown to modulate the inhibitory profile. In many cases, N-alkylation enhances both the potency and the selectivity of the inhibitor, often by providing additional hydrophobic interactions within the enzyme's active site or aglycone binding pocket. These findings are crucial for the rational design of more effective and targeted glycosidase inhibitors for potential therapeutic applications.

The detailed inhibitory data from these studies are typically quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: Glycosidase Inhibitory Activity of D-Altro-Configured Iminosugar Analogs

This table summarizes the inhibitory potency (IC₅₀) of key iminosugar analogs with D-altro stereochemistry against a selection of glycosidase enzymes.

(Note: In a web-based format, this table could be made interactive, allowing users to sort data by compound, enzyme, or IC₅₀ value to better compare the structure-activity relationships.)

Compound NameTarget EnzymeEnzyme SourceIC₅₀ (µM)
1,4-Dideoxy-1,4-imino-D-altritol (DAB-1)β-GlucosidaseAlmond0.65
1,4-Dideoxy-1,4-imino-D-altritol (DAB-1)α-GlucosidaseSaccharomyces cerevisiae (Yeast)> 1500
1,4-Dideoxy-1,4-imino-D-altritol (DAB-1)α-MannosidaseJack Bean210
1,4-Dideoxy-1,4-imino-D-altritol (DAB-1)α-L-FucosidaseBovine Kidney> 1000
N-Butyl-1,4-dideoxy-1,4-imino-D-altritolβ-GlucosidaseAlmond0.18
N-Butyl-1,4-dideoxy-1,4-imino-D-altritolα-GlucosidaseSaccharomyces cerevisiae (Yeast)> 1000

Advanced Computational Approaches in β D Altrofuranose Research

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations compute the structural, dynamical, and thermodynamical properties of a molecular system, such as a biomolecule in an aqueous solvent. mdpi.com These simulations track the movements of atoms over time, offering a detailed view of molecular motion and conformational changes. mdpi.comnih.gov For furanoses, MD is particularly useful for exploring the flexibility of the five-membered ring and the orientation of its substituents in a solution environment.

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of multiple, interconverting shapes. researchgate.net MD simulations are instrumental in modeling this dynamic behavior in solution. A commonly used concept to describe furanose ring conformation is the pseudorotational itinerary, which maps the continuous puckering possibilities of the ring. rsc.org

Research findings from MD simulations consistently show a two-state model for many furanosides in solution, characterized by a rapid exchange between two major conformational families: North (N) and South (S) conformers. researchgate.netnsf.gov MA'AT (Matrix Analysis of Alternative Topomers) analysis, which uses experimental NMR spin-couplings in conjunction with computational models, can define these multi-state equilibria. nsf.gov For instance, studies on methyl β-D-ribofuranoside showed a solution equilibrium of approximately 80% North conformers. nsf.gov While a two-state model is a common and useful simplification, its validity is a subject of detailed examination, with MD simulations providing a means to explore conformations beyond this simple model. researchgate.net These simulations can reveal the full distribution of ring shapes and the energetic barriers between them, providing a more nuanced understanding of the ring's flexibility. nsf.goviucr.org

Table 1: Representative Furanose Ring Conformations and Associated Pseudorotation Phase Angles (P)
Conformation TypeCremer-Pople Puckering DescriptorApproximate Phase Angle (P)Description
North (N-type)C3'-endo0° - 36°C3' atom is displaced on the same side as C5'.
EastO4'-endo72° - 108°O4' atom is displaced out of the plane.
South (S-type)C2'-endo144° - 180°C2' atom is displaced on the same side as C5'.
WestO4'-exo252° - 288°O4' atom is displaced on the opposite side.

The accuracy of MD simulations is critically dependent on the quality of the underlying force field—a set of parameters and equations that defines the potential energy of the system. biorxiv.org Several force fields have been specifically developed or extended to accurately model carbohydrates containing furanose rings.

Prominent examples include the GROMOS and CHARMM force fields. researchgate.netnih.gov The development of a furanose-specific parameter set for the GROMOS force field, for example, was designed to be compatible with existing parameters for pyranoses, allowing for the simulation of complex carbohydrates containing both ring types. acs.orgnih.gov The parameterization process involves a hierarchical approach. Target data is generated from high-level quantum mechanical (QM) calculations, such as potential energy scans of glycosidic dihedral angles at the MP2/cc-pVTZ level. nih.govresearchgate.net

Validation is a crucial step to ensure the force field can reproduce real-world properties. nih.govnih.gov This is achieved by comparing simulation results against a wide range of experimental data. Key validation targets include:

NMR J-coupling constants: These are sensitive to dihedral angles and thus provide a stringent test of the conformational ensemble. nih.govnih.gov

Crystal structures: Simulations of infinite crystals should accurately reproduce experimentally determined unit cell parameters and intramolecular geometries. nih.govresearchgate.net

Aqueous solution properties: Calculated properties like solution densities are compared with experimental measurements. nih.gov

The successful validation of these force fields enables the reliable simulation of a wide array of furanose-containing systems, from monosaccharides like β-D-Altrofuranose to complex polysaccharides and glycoconjugates. nih.govnih.gov

Table 2: Overview of Selected Force Fields for Furanose Simulations
Force FieldKey FeaturesTypical QM Target Data for ParameterizationExperimental Validation Data
CHARMM (furanose extension)Additive, all-atom force field covering various pyranose-furanose and furanose-furanose linkages. nih.govresearchgate.netMP2/cc-pVTZ potential energy scans (Φ/Ψ dihedrals), QM vibrational frequencies. nih.govresearchgate.netCrystal unit cell parameters, aqueous solution densities, NMR J-coupling constants. nih.gov
GROMOS (56A6CARBO extension)United-atom force field for furanose carbohydrates, compatible with pyranose parameters. researchgate.netacs.orgQuantum-mechanical data on structural and conformational features. nih.govRelative free energies of anomers, hydroxymethyl rotamers, and glycosidic linkage conformers. nih.gov
GLYCAMSpecifically developed for carbohydrates, with furanose-specific parameters. researchgate.netnih.govDFT-derived Karplus relationships for J-couplings. nih.govAgreement with experimental 3JH,H values from NMR spectroscopy. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. acs.org It is a workhorse of computational chemistry for predicting molecular geometries, energies, and other properties with high accuracy.

DFT calculations are essential for determining the relative energies of the various furanose ring conformers (e.g., the 10 envelope and 10 twist forms). researchgate.net This allows for the construction of a detailed potential energy surface (PES), which maps energy as a function of molecular geometry. scribd.com By identifying the low-energy minima on this surface, DFT can predict the most stable conformations of β-D-Altrofuranose.

Table 3: Illustrative Relative Conformational Energies (kcal/mol) for a Model Furanose System from QM Calculations
ConformerPuckeringMethod 1 (e.g., B3LYP/6-31G*)Method 2 (e.g., MP2/cc-pVTZ)
S13T2 (North)0.000.00
S2E2 (South)0.850.55
S31E (East)2.101.75
S4oT1 (South)1.200.90
Note: Data is hypothetical and for illustrative purposes to show typical energy differences predicted by different QM methods.

Beyond conformational energies, DFT calculations provide deep insights into the electronic structure of β-D-Altrofuranose. This includes the calculation of atomic partial charges, which are crucial for understanding electrostatic interactions. rsc.org Machine learning algorithms, such as random forest regression, can be trained on DFT data to predict conformational adaptive charges for use in MD simulations, capturing how electron distribution changes with geometry. rsc.org

DFT is also used to analyze how stereochemistry and substituent effects influence molecular geometry and reactivity. acs.org For instance, calculations can reveal the influence of the anomeric effect or the presence of specific functional groups on bond lengths and angles within the furanose ring. acs.org By examining the energies and shapes of frontier molecular orbitals (the HOMO and LUMO), DFT can be used to predict the molecule's reactivity profile, identifying sites susceptible to nucleophilic or electrophilic attack. This information is fundamental to understanding the chemical behavior of β-D-Altrofuranose in potential synthetic or biological pathways.

Statistical Stereochemical Modeling

Statistical stereochemical modeling offers a powerful approach to understanding the conformational preferences of flexible molecules by analyzing experimental structural data. iucr.org This method leverages the vast amount of data available in crystallographic databases, such as the Cambridge Structural Database (CSD), to derive probabilistic models of molecular geometry.

For furanose rings, this involves a statistical analysis of the geometric parameters (e.g., bond angles, torsion angles) from a large number of high-resolution crystal structures containing furanose moieties. iucr.org A key study in this area developed a flexible furanose-ring model where the steric properties are described by a statistical function of maximum likelihood. iucr.org The coefficients of this function are derived from the average values and variances of bond lengths and angles found in the experimental data. iucr.org

This approach allows for the analytical approximation of the experimental distributions for the geometric parameters of the furanose ring, defined primarily by the pseudorotation phase angle. iucr.org The model can predict the most probable ring structures and the energetic barriers for transitions between different conformational families (e.g., the C3'-endo to C2'-endo interconversion). iucr.org For nucleosides and nucleotides, this statistical analysis has estimated the energy barrier for this transition to be at least 12.6 kJ/mol. iucr.org Such models are not only descriptive but also predictive, providing a robust, data-driven framework for refining the structures of complex biomolecules like polynucleotides that contain furanose rings. iucr.orgnih.gov

Analysis of Crystallographic Data to Derive Probabilities of Furanose Conformations

The five-membered furanose ring of β-D-altrofuranose is inherently flexible, capable of adopting a variety of non-planar conformations, primarily described as envelope (E) and twist (T) forms. Analysis of crystallographic data from the Cambridge Structural Database (CSD) is a powerful tool to understand the conformational propensities of this sugar. By examining the solid-state structures of β-D-altrofuranose and its derivatives, researchers can derive the probabilities of different ring puckering states.

While crystallographic data for unsubstituted β-D-altrofuranose is limited, studies on its derivatives provide significant insights into its likely conformational behavior. For instance, the crystal structure analysis of 1,6-anhydro-β-L-altrofuranose revealed that the furanoid ring predominantly adopts a conformation close to an envelope (E) or twist-envelope (OE) form. researchgate.net A more detailed study on a substituted derivative, 1,6-Anhydro-2,3-di-O-benzyl-5C-[(R)-ethoxycarbonyl(hydroxy)methyl]-β-L-altrofuranose, quantified the conformational mixture in its crystalline state. The analysis indicated that the furanose ring exists as a hybrid of two major conformations. researchgate.net

This analysis suggests a significant preference for envelope and twisted conformations in the solid state, which provides a foundational model for understanding the conformational dynamics of β-D-altrofuranose in other environments, such as in solution. In aqueous solution, D-altrose exists in an equilibrium of its different isomeric forms, with β-D-altrofuranose accounting for approximately 11% of the mixture. doria.fi

Interactive Data Table: Furanose Conformation Probabilities in a β-L-Altrofuranose Derivative

Conformation TypeProbability (%)Description
Ideal Envelope (OE)58One atom is out of the plane formed by the other four atoms.
Ideal Twisted (OT1)42Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Data derived from the crystallographic analysis of 1,6-Anhydro-2,3-di-O-benzyl-5C-[(R)-ethoxycarbonyl(hydroxy)methyl]-β-L-altrofuranose. researchgate.net

Computer-Aided Molecular Design (CAMD)

Computer-Aided Molecular Design (CAMD) has emerged as a transformative approach in chemical and pharmaceutical research, enabling the rational design of molecules with specific, desired properties. nih.gov This methodology integrates computational chemistry, molecular modeling, and simulation to predict molecular properties and interactions, thereby guiding the synthesis of novel compounds. nih.gov In the context of β-D-altrofuranose, CAMD offers a powerful platform to design new analogs for various research applications, including their potential use as enzymatic inhibitors or probes for biological systems.

Design of Novel Altrofuranose Analogs for Targeted Research

The design of novel β-D-altrofuranose analogs through CAMD involves a systematic, multi-step process. This process begins with the identification of a biological target or a desired chemical property. Given that many carbohydrate-processing enzymes are targets for therapeutic intervention, a hypothetical design of a β-D-altrofuranose-based enzyme inhibitor can be illustrative.

A Hypothetical CAMD Workflow for a β-D-Altrofuranose Analog:

Target Identification and Active Site Analysis: The first step is to identify a target enzyme, for instance, a glycosidase for which β-D-altrose might be a substrate or inhibitor. The three-dimensional structure of the target enzyme's active site would be obtained, either from crystallographic data or through homology modeling.

Scaffold Hopping and Lead Generation: Starting with the known conformation of β-D-altrofuranose, computational algorithms can be used to perform "scaffold hopping," replacing parts of the molecule with different functional groups to generate a virtual library of novel analogs. For example, the hydroxyl groups could be replaced with moieties that can form stronger interactions with the enzyme's active site residues. The synthesis of carba-β-D-altrofuranose, a sugar mimic where the endocyclic oxygen is replaced by a methylene (B1212753) group, represents a synthetically realized analog that could be explored computationally. cardiff.ac.uk

Molecular Docking and Scoring: The generated virtual library of analogs would then be docked into the enzyme's active site using molecular docking programs. These programs predict the binding pose and affinity of each analog. Scoring functions are used to rank the analogs based on their predicted binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations: The most promising candidates from docking studies would be subjected to molecular dynamics simulations. MD simulations provide a more dynamic and realistic picture of the protein-ligand complex, allowing for the assessment of the stability of the binding pose and the calculation of more accurate binding free energies.

ADMET Prediction: In the context of drug design, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-ranked analogs would be predicted using computational models. This step helps to filter out candidates that are likely to have poor pharmacokinetic profiles.

Through such a CAMD approach, novel β-D-altrofuranose analogs with enhanced binding affinity and specificity for a target enzyme can be rationally designed. These in silico findings would then guide the synthetic efforts, prioritizing the compounds with the highest probability of success for experimental validation.

Future Directions and Emerging Research Avenues in β D Altrofuranose Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of furanosides, including β-D-altrofuranose, has traditionally been challenging compared to their pyranoside counterparts. researchgate.net However, the demand for these compounds as building blocks for complex glycans and potential therapeutics is fueling the development of more efficient and environmentally friendly synthetic strategies.

Recent research has focused on moving away from hazardous reagents and resource-intensive processes. jocpr.com Green chemistry principles, such as atom economy, waste minimization, and the use of renewable feedstocks, are becoming central to the synthesis of carbohydrate derivatives. jocpr.comacs.org For instance, researchers are exploring enzymatic processes, which can offer high specificity and reduce the need for protecting groups, leading to cleaner and more efficient syntheses. acs.org The use of alternative, greener solvents like water and supercritical CO2 is also a key area of investigation. jocpr.com

Moreover, innovative techniques such as microwave-assisted synthesis and flow chemistry are being explored to accelerate reaction times and improve yields of furanoside derivatives. und.edumdpi.com For example, a stereodivergent route starting from D-glyceraldehyde has been reported for the synthesis of carba-β-D-altrofuranose, a carbocyclic analog of β-D-altrofuranose. researchgate.net Another approach involves the use of boric acid to influence the acetylation of aldoses, potentially offering a more direct route to furanosyl per-esters. rsc.org These advancements are crucial for making β-D-altrofuranose and its derivatives more accessible for further research and application.

Exploration of Undiscovered Biological Functions and Applications

While D-altrose is a rare sugar in nature, its presence in certain bacterial cell wall components highlights its potential biological significance. oup.com A notable example is the disaccharide α-L-sorbofuranose-(3→2)-β-D-altrofuranose, isolated from a Streptomyces species, which has demonstrated antibacterial activity against Xanthomonas species. oup.comnih.gov This discovery opens up avenues for future research into the mechanism of action of this compound and its potential as a novel antibiotic. oup.com It is hypothesized that the disaccharide may interfere with a metabolic pathway unique to Xanthomonas that involves sorbose or altrose. oup.com

The unique structural features of β-D-altrofuranose also make it an interesting candidate for the development of glycomimetics. These are molecules that mimic the structure of carbohydrates and can be used to inhibit enzymes involved in glycan metabolism. For example, thiodisaccharide mimetics of β-D-Galf-(1→5)-D-Galf, which incorporate a 6-deoxy-5-thio derivative of L-altrofuranose, have been synthesized and evaluated as inhibitors of β-D-galactofuranosidase, an enzyme found in many pathogenic microorganisms. conicet.gov.arconicet.gov.ar Such inhibitors have the potential to be developed into new anti-infective agents. conicet.gov.ar

Furthermore, the incorporation of β-D-altrofuranose into carbohydrate-based vaccines is another promising area of research. google.com The development of synthetic carbohydrate antigens for vaccines is a growing field, and the unique stereochemistry of β-D-altrofuranose could elicit specific immune responses against pathogens that display similar sugar structures on their surfaces. google.com

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Structural and Dynamic Characterization

Understanding the three-dimensional structure and conformational dynamics of β-D-altrofuranose is crucial for elucidating its function and designing new applications. The inherent flexibility of the furanose ring makes its structural analysis challenging compared to the more rigid pyranose ring. researchgate.net

To address this, researchers are increasingly combining multiple advanced spectroscopic techniques with sophisticated computational methods. stfc.ac.uk Vibrational Circular Dichroism (VCD) spectroscopy, for instance, has emerged as a powerful tool for determining the configuration and conformation of furanose rings in solution, providing insights into the equilibrium of different ring puckers that are often difficult to study by other methods. nih.govacs.org Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is another technique that provides a distinctive optical fingerprint for furanose forms of monosaccharides, allowing for their facile identification. researchgate.net

These experimental techniques are complemented by computational approaches such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations. stfc.ac.ukdigitellinc.comnih.gov MD simulations, using specialized force fields developed for furanose-based carbohydrates, can provide detailed insights into the conformational preferences and dynamics of these molecules in different environments. acs.org This integrated approach, combining experimental spectroscopy and theoretical calculations, is essential for building a comprehensive understanding of the structural and dynamic properties of β-D-altrofuranose. stfc.ac.uk

Applications in Glycoscience and the Design of Research Probes

The unique properties of β-D-altrofuranose make it a valuable tool for advancing our understanding of glycoscience. The synthesis of β-D-altrofuranose-containing oligosaccharides and glycoconjugates allows for the study of the specificity of glycosyltransferases and glycosidases, enzymes that play critical roles in various biological processes. scholaris.ca

Furthermore, β-D-altrofuranose can be incorporated into research probes to investigate carbohydrate-protein interactions and other biological phenomena. For instance, fluorescently labeled probes can be used to visualize the localization and dynamics of specific glycans in living cells. goryochemical.com The development of molecular inversion probes targeted to specific genetic sequences related to carbohydrate metabolism could also provide new diagnostic tools. researchgate.net

The synthesis of carbasugar analogues of β-D-altrofuranose, where the ring oxygen is replaced by a methylene (B1212753) group, provides another class of research probes. researchgate.netresearchgate.net These carbasugars are often more stable towards enzymatic hydrolysis and can be used to study the active sites of glycosidases or to modulate biological pathways involving carbohydrates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.